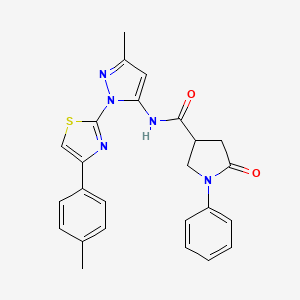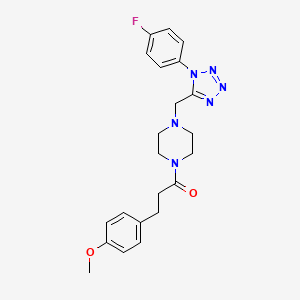
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound. This molecule features a tetrazole, piperazine, and a methoxyphenyl group, representing a unique combination of pharmacologically relevant moieties. The synthesis and exploration of this compound contribute to advances in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. The process usually involves the formation of the tetrazole ring through cycloaddition reactions, followed by the attachment of the piperazine and methoxyphenyl groups via various coupling reactions.
Industrial Production Methods: In industrial settings, large-scale synthesis may involve optimized conditions like controlled temperatures, use of specific catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents.
Reduction: : Reduction can occur at specific functional groups using agents like sodium borohydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the tetrazole ring.
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Halogenated reagents or organometallic compounds under anhydrous conditions.
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Modified tetrazole and piperazine derivatives.
Scientific Research Applications
Chemistry:
Reagent Development: : Used in the development of novel reagents and catalysts for organic synthesis.
Enzyme Inhibition: : Studied for its inhibitory effects on specific enzymes, which has implications for understanding metabolic pathways.
Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in treating neurological and inflammatory conditions.
Material Science: : Investigated for its properties in creating new materials with specific electronic or photonic characteristics.
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. The tetrazole and piperazine moieties play a crucial role in binding to these targets, altering their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds:
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-3-(4-fluorophenyl)propan-1-one: : Similar structure but lacks the methoxyphenyl group.
1-(4-fluorophenyl)piperazine: : Shares the piperazine and fluorophenyl groups but does not contain the tetrazole moiety.
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenylpropan-1-one: : Another structural analogue with different substituents on the phenyl ring.
Uniqueness: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties not observed in its analogues.
The exploration of this compound and its analogues can lead to significant advancements in medicinal chemistry and drug development. By understanding its synthesis, reactivity, and applications, researchers can unlock new potentials in various scientific fields.
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-31-20-9-2-17(3-10-20)4-11-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)19-7-5-18(23)6-8-19/h2-3,5-10H,4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWYTMGMZKNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2968983.png)
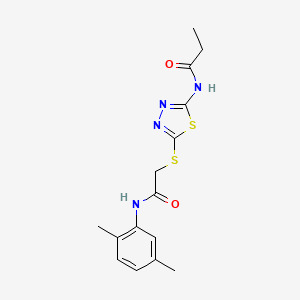
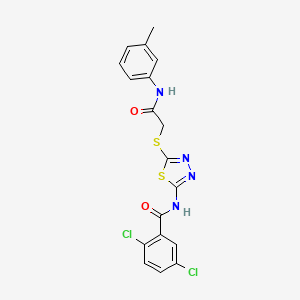
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2968988.png)
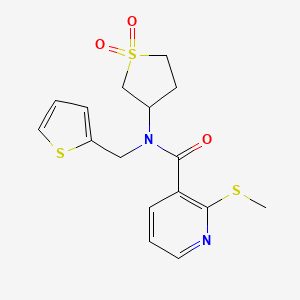
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
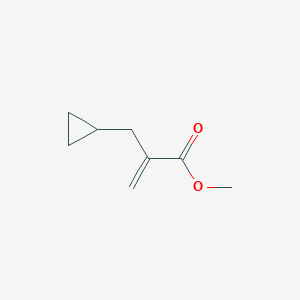
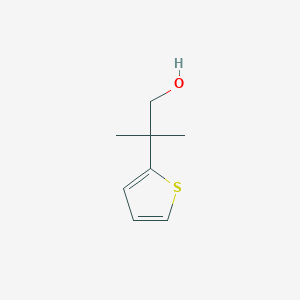

![2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide](/img/structure/B2968998.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)
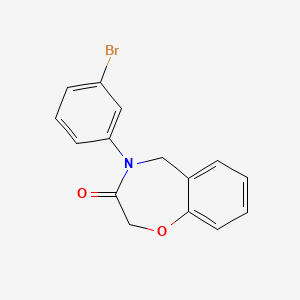
![N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2969004.png)
